molecular formula C10H6N4 B3350192 Pyrazino[2,3-g]quinoxaline CAS No. 261-43-8

Pyrazino[2,3-g]quinoxaline

Cat. No.: B3350192
CAS No.: 261-43-8
M. Wt: 182.18 g/mol
InChI Key: RAHGMXOHVFGEDR-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline is a nitrogen-containing heterocyclic compound known for its unique structural and electronic properties. This compound has garnered significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photodynamic therapy. The structure of this compound consists of fused pyrazine and quinoxaline rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction proceeds under mild conditions and does not require palladium catalysis. The resulting intermediate is then subjected to further reactions, such as reduction with hypophosphite in the presence of potassium iodide, to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield hydroquinone analogues.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and optical properties .

Scientific Research Applications

Pyrazino[2,3-g]quinoxaline has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of pyrazino[2,3-g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species upon excitation with light. This process leads to the production of singlet oxygen, which can induce cell death in targeted cancer cells. The compound’s strong linear absorption and desirable two-photon absorption cross-section make it an effective photosensitizer .

Comparison with Similar Compounds

  • (1,2,5)thiadiazolo(3,4-g)quinoxaline
  • Benzo(1,2-c:4,5-c’)bis((1,2,5)thiadiazole)

Comparison: Pyrazino[2,3-g]quinoxaline is unique due to its fused pyrazine and quinoxaline rings, which confer distinct electronic properties. Compared to (1,2,5)thiadiazolo(3,4-g)quinoxaline and benzo(1,2-c:4,5-c’)bis((1,2,5)thiadiazole), this compound exhibits red shifts in fluorescence spectra and increased electron affinity. These properties make it a valuable compound for applications requiring high electron affinity and specific optical characteristics .

Properties

IUPAC Name

pyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHGMXOHVFGEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599385
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-43-8
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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